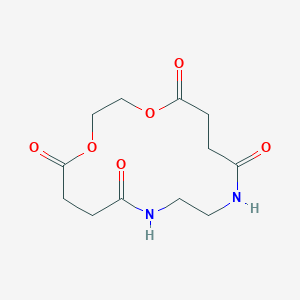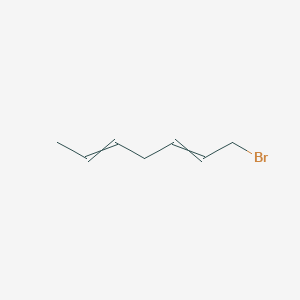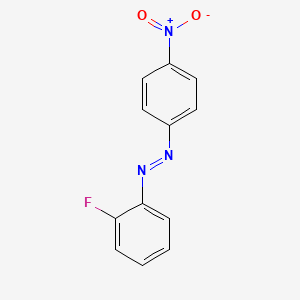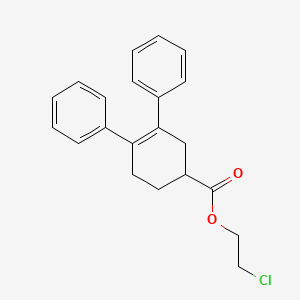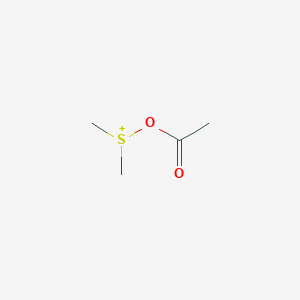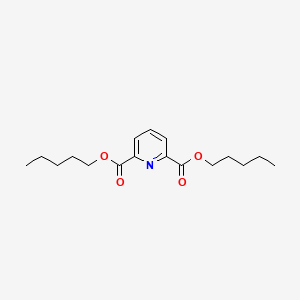![molecular formula C9H15NOS B14513159 4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine CAS No. 62620-16-0](/img/structure/B14513159.png)
4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine is a chemical compound with the molecular formula C9H15NOS It is a derivative of morpholine, a heterocyclic amine, and contains a prop-2-yn-1-yl group attached to a sulfanyl ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 2-bromoethyl prop-2-yn-1-yl sulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by distillation or recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target molecules, while the morpholine ring can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-(Prop-2-yn-1-yl)morpholine: Lacks the sulfanyl ethyl group.
4-(2-Propyn-1-yl)morpholine: Another name for 4-(Prop-2-yn-1-yl)morpholine.
4-Propargylmorpholine: Another name for 4-(Prop-2-yn-1-yl)morpholine.
Uniqueness
4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine is unique due to the presence of both the prop-2-yn-1-yl group and the sulfanyl ethyl chain. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
62620-16-0 |
|---|---|
分子式 |
C9H15NOS |
分子量 |
185.29 g/mol |
IUPAC名 |
4-(2-prop-2-ynylsulfanylethyl)morpholine |
InChI |
InChI=1S/C9H15NOS/c1-2-8-12-9-5-10-3-6-11-7-4-10/h1H,3-9H2 |
InChIキー |
MQDCCQRLFAWXFQ-UHFFFAOYSA-N |
正規SMILES |
C#CCSCCN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




